molecular formula C10H10ClNO3 B3385404 N-(4-chlorobenzoyl)-L-alanine CAS No. 63013-10-5

N-(4-chlorobenzoyl)-L-alanine

Cat. No. B3385404
CAS RN: 63013-10-5
M. Wt: 227.64 g/mol
InChI Key: SSHYAHPMLSAGGG-LURJTMIESA-N
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Description

“N-(4-chlorobenzoyl)-L-alanine” is a compound that contains an alanine (an amino acid) backbone with a 4-chlorobenzoyl group attached to the nitrogen atom . The molecular formula of this compound is C10H10ClNO3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl group attached to the nitrogen atom of an alanine molecule, with a chlorine atom on the fourth carbon of the benzoyl group .

Scientific Research Applications

Metal Complexing Agents

N,N-dialkyl-N-benzoylthioureas, which have a similar structure to N-(4-chlorobenzoyl)-L-alanine, are known for their use as metal complexing agents . They have been found to be useful ligands for the potential determination of transition metals .

Antifungal and Antibacterial Activities

Metal complexes of ligands containing oxygen and sulfur as donor atoms, like this compound, are known to possess antifungal and antibacterial activities . Some thiourea derivatives have been used in commercial fungicides .

Degradation Studies

4-Chlorobenzoate, a compound structurally related to this compound, is known to undergo degradation in cell extracts of Acinetobacter sp. strain 4-CB1 . This suggests that this compound could also be used in degradation studies to understand its environmental fate .

properties

IUPAC Name

(2S)-2-[(4-chlorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHYAHPMLSAGGG-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361317
Record name T0509-1698
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63013-10-5
Record name T0509-1698
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of L-Alanine (2.67 g, 30.0 mmol) and KOH (3.90 g, 69.5 mmol) in water (50.0 mL) was added 4-chlorobenzoyl chloride (5.25 g, 30.0 mmol). After stirring at RT for 16H, the reaction mixture was cooled to 0° C., acidified to pH=2 with 10 M HCl and extracted with EtOAc (3×75 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, concentrated and air dried under vacuum to afford 5.80 g (85% yield) of the title compound as a white solid that was carried forward without further purification: 1H NMR (500 MHz, DMSO-d6) δ 12.62 (1H, br. s.), 8.76 (1H, d, J=7.15 Hz), 7.90 (2H, d, J=8.25 Hz), 7.55 (2H, d, J=8.25 Hz), 4.40 (1H, qd, J=7.33, 7.15 Hz), 1.38 (3H, d, J=7.15 Hz); HPLC retention time: 2.223 min; LCMS (ES): m/z 228 [M+H]+.
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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